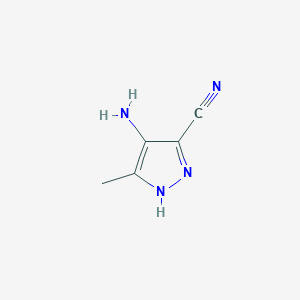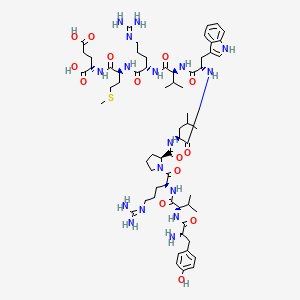
BDC2.5 mimotope 1040-31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDC25 mimotope 1040-31 is a strongly agonistic peptide (mimotope) for the diabetogenic T cell clone BDC25 This peptide is specific for BDC2It has a molecular formula of C63H97N17O14S and a molecular weight of 1348.7 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BDC2.5 mimotope 1040-31 is synthesized using solid-phase peptide synthesis (SPPS). The sequence of the peptide is H-Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu-OH. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent like DMF (N,N-Dimethylformamide). The final product is cleaved from the resin using a mixture of TFA (Trifluoroacetic acid), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the product is lyophilized for storage .
Analyse Des Réactions Chimiques
Types of Reactions
BDC2.5 mimotope 1040-31 primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIPEA
Cleavage Reagents: TFA, water, scavengers
Solvents: DMF
Major Products
The major product of the synthesis is the peptide this compound itself. No significant by-products are typically formed if the synthesis is carried out correctly .
Applications De Recherche Scientifique
BDC2.5 mimotope 1040-31 is used extensively in scientific research, particularly in the study of diabetes and T cell responses. It is a valuable tool for:
Diabetes Research: It stimulates BDC2.5 T cells, which are involved in the autoimmune response in diabetes. .
Immunology: It is used to study T cell receptor (TCR) interactions and the activation of T cells
Drug Development: It serves as a model peptide for developing new therapeutic agents targeting T cell responses
Mécanisme D'action
BDC2.5 mimotope 1040-31 exerts its effects by binding to the T cell receptor (TCR) on BDC2.5 T cells. This binding stimulates the T cells, leading to their activation and proliferation. The molecular targets involved are the TCRs specific to the BDC2.5 clone. The pathway involves the activation of downstream signaling molecules that lead to T cell activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
BDC2.5 mimotope 1040-51: Another mimotope for the BDC2.5 T cell clone with similar properties.
BDC2.5 mimotope 1040-31 TFA: A trifluoroacetic acid salt form of this compound.
Uniqueness
This compound is unique in its strong agonistic activity for the BDC2.5 T cell clone. It is highly specific for BDC2.5 TCR Tg+ T cells, making it a valuable tool for studying T cell responses in diabetes .
Propriétés
Formule moléculaire |
C63H97N17O14S |
|---|---|
Poids moléculaire |
1348.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C63H97N17O14S/c1-33(2)29-46(77-57(89)48-17-12-27-80(48)60(92)44(16-11-26-70-63(67)68)74-59(91)50(34(3)4)78-52(84)40(64)30-36-18-20-38(81)21-19-36)55(87)76-47(31-37-32-71-41-14-9-8-13-39(37)41)56(88)79-51(35(5)6)58(90)73-42(15-10-25-69-62(65)66)53(85)72-43(24-28-95-7)54(86)75-45(61(93)94)22-23-49(82)83/h8-9,13-14,18-21,32-35,40,42-48,50-51,71,81H,10-12,15-17,22-31,64H2,1-7H3,(H,72,85)(H,73,90)(H,74,91)(H,75,86)(H,76,87)(H,77,89)(H,78,84)(H,79,88)(H,82,83)(H,93,94)(H4,65,66,69)(H4,67,68,70)/t40-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 |
Clé InChI |
PSQOJBFNOHZXHH-RQXVNRIXSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
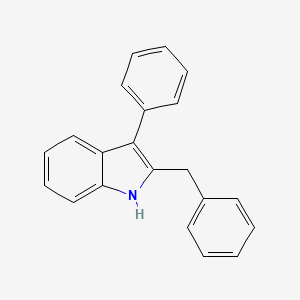
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B14003723.png)
![5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003729.png)
![3-[formyl(methyl)amino]-N,N-dimethyl-2,3-diphenylpropanamide](/img/structure/B14003730.png)

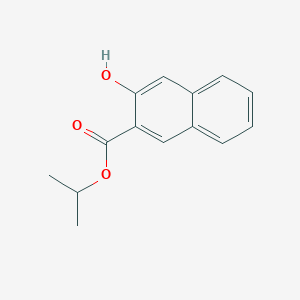
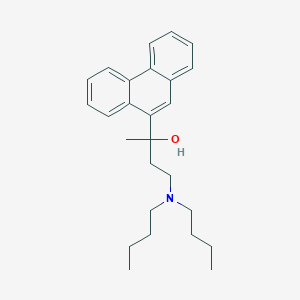
![N-[[5-[bis(2-chloroethyl)amino-chlorophosphoryl]oxynaphthalen-1-yl]oxy-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14003762.png)

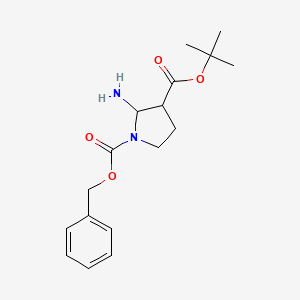
![1,1'-Sulfonylbis[3-isothiocyanato-4-(4-methylphenoxy)benzene]](/img/structure/B14003776.png)
